An In-depth Technical Guide to (5-Chlorobenzofuran-2-yl)boronic acid: Properties and Applications
An In-depth Technical Guide to (5-Chlorobenzofuran-2-yl)boronic acid: Properties and Applications
(5-Chlorobenzofuran-2-yl)boronic acid is a specialized heterocyclic organoboron compound that serves as a crucial building block in modern synthetic chemistry. Its rigid benzofuran core, substituted with a reactive boronic acid group at the 2-position and a chloro group at the 5-position, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthetic applications, and key experimental protocols relevant to researchers in drug discovery and materials science.
Core Chemical and Physical Properties
(5-Chlorobenzofuran-2-yl)boronic acid is a stable, solid compound under standard conditions, though careful storage is recommended to ensure its long-term integrity. Like many boronic acids, it is susceptible to degradation pathways such as protodeboronation, particularly under harsh conditions. For optimal stability, it should be stored in an inert atmosphere at low temperatures, such as in a freezer at -20°C.
The key quantitative properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 223576-64-5 | |
| Molecular Formula | C₈H₆BClO₃ | |
| Molecular Weight | 196.40 g/mol | |
| Purity (Typical) | ≥98% | |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | -20°C, under inert atmosphere |
Note: Specific physical properties such as melting point, boiling point, and solubility are not widely reported in public literature. Data for the analogous (5-Bromobenzofuran-2-yl)boronic acid indicates it is a solid, which is consistent for this compound.
Synthetic Applications and Significance
The primary utility of (5-Chlorobenzofuran-2-yl)boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.
The benzofuran moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. (5-Chlorobenzofuran-2-yl)boronic acid is specifically used as a reagent in the synthesis of complex (ary)benzofuran natural products and in the preparation of quinoxaline compounds designed for the inhibition of Per-Arnt-Sim (PAS) kinase (PASK).[1] The chloro-substituent at the 5-position offers a site for further functionalization or can be used to modulate the electronic properties and biological activity of the final molecule.
Below is a diagram illustrating the central role of this boronic acid in a typical Suzuki-Miyaura coupling workflow.
Experimental Protocols
Protocol 1: Representative Synthesis of a Benzofuran-2-ylboronic Acid
This protocol outlines a general method for preparing a benzofuran boronic acid derivative from a corresponding bromo-benzofuran via a Miyaura borylation reaction. This would be a likely route for the synthesis of the title compound from 5-chloro-2-bromobenzofuran.
Materials:
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5-Chloro-2-bromobenzofuran (1.0 equiv.)
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Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.)
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Potassium acetate (KOAc) (3.0 equiv.)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv.)
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Anhydrous 1,4-dioxane
Procedure:
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To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-chloro-2-bromobenzofuran, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).
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Add anhydrous 1,4-dioxane via syringe.
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Seal the flask and heat the reaction mixture to 80-90°C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting halide is consumed (typically 12-24 hours).
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Cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
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The crude ester can often be used directly in subsequent coupling reactions or hydrolyzed to the boronic acid. For hydrolysis, dissolve the crude ester in a mixture of THF/water, add an acid (e.g., 1M HCl), and stir at room temperature until cleavage is complete (monitored by TLC).
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Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude (5-Chlorobenzofuran-2-yl)boronic acid.
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Purify the product by recrystallization or silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for coupling (5-Chlorobenzofuran-2-yl)boronic acid with an aryl bromide, adapted from methodologies reported for similar substrates.[2][3]
Materials:
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Aryl bromide (1.0 equiv.)
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(5-Chlorobenzofuran-2-yl)boronic acid (1.2 equiv.)
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Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
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In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine the aryl bromide, (5-Chlorobenzofuran-2-yl)boronic acid, cesium carbonate, and the palladium catalyst.
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Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
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Add the degassed solvent mixture (dioxane/water) via syringe.
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Seal the vessel and heat the reaction mixture to 90-110°C (conventional heating) or 150°C (microwave irradiation) with stirring.[3]
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Monitor the reaction for completion using TLC or LC-MS (typically 2-16 hours).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by silica gel column chromatography to isolate the desired 5-chloro-2-arylbenzofuran.
The Suzuki-Miyaura Catalytic Cycle
The efficacy of (5-Chlorobenzofuran-2-yl)boronic acid in synthesis is due to its participation in the well-established Suzuki-Miyaura catalytic cycle. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.
